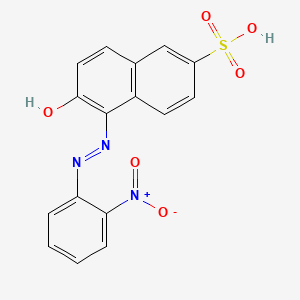
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the synthesis of azo dyes, which are widely applied in various industries, including textiles and food. The compound’s structure features a naphthalene ring system substituted with hydroxy, nitrophenyl, and sulfonic acid groups, making it a versatile intermediate in dye chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid typically involves the diazotization of 2-nitroaniline followed by coupling with 6-hydroxynaphthalene-2-sulphonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The hydroxy and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine and nitrous acid.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is extensively used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex azo dyes.
Biology: Used in staining techniques for microscopy.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its vibrant color properties. The molecular targets include various substrates in dye chemistry, where it acts as a coupling agent to form complex dye molecules. The pathways involved in its action include diazotization and coupling reactions, which are fundamental to the formation of azo dyes .
相似化合物的比较
Similar Compounds
6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid: Similar in structure but with a sulphophenyl group instead of a nitrophenyl group.
2,6-Dihydroxynaphthalene: Lacks the azo and sulfonic acid groups but shares the naphthalene core.
2-Aminonaphthalene-6-sulfonic acid: Contains an amino group instead of the hydroxy group.
Uniqueness
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable azo bonds and its vibrant color make it particularly valuable in dye chemistry .
属性
CAS 编号 |
23222-13-1 |
|---|---|
分子式 |
C16H11N3O6S |
分子量 |
373.3 g/mol |
IUPAC 名称 |
6-hydroxy-5-[(2-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11N3O6S/c20-15-8-5-10-9-11(26(23,24)25)6-7-12(10)16(15)18-17-13-3-1-2-4-14(13)19(21)22/h1-9,20H,(H,23,24,25) |
InChI 键 |
GQRPVYIEDDNGDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)
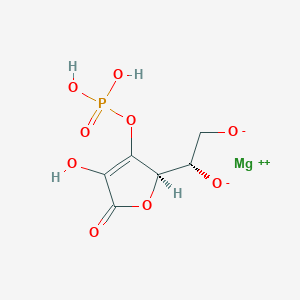
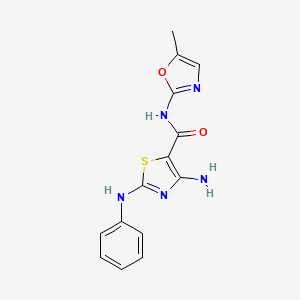
![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
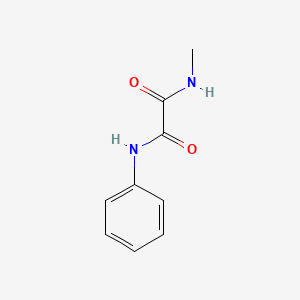
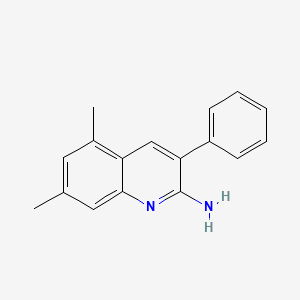
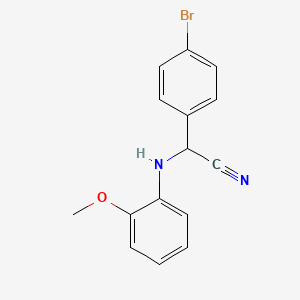
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
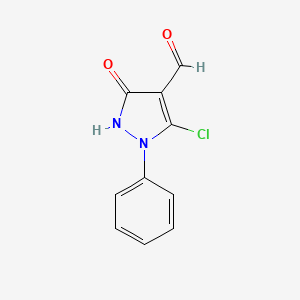
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
